

# Flavanthrone: A Technical Health and Safety Profile for Research and Development

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## Compound of Interest

Compound Name: Flavanthrone

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## Executive Summary

**Flavanthrone** (CAS No: 475-71-8), also known as C.I. Vat Yellow 1, is a synthetic anthraquinone dye valued for its stability and vibrant color. This document provides a comprehensive technical overview of the known health and safety considerations associated with **Flavanthrone**, compiled from publicly available toxicological studies and safety data sheets. While generally exhibiting low acute toxicity, this guide details specific findings regarding its potential for eye irritation, mutagenicity, and carcinogenicity under certain conditions. Particular attention is given to the underlying toxicological mechanisms, including the generation of reactive oxygen species and interaction with cellular signaling pathways. This guide is intended to inform risk assessment and guide safe handling practices in a research and development setting.

## Chemical and Physical Properties

**Flavanthrone** is a polycyclic aromatic quinone. Its key physical and chemical properties are summarized below.

Property	Value	Citation(s)
Chemical Name	Benzo[h]benz[1] [2]acridino[2,1,9,8- klmna]acridine-8,16-dione	[3]
Synonyms	Flavanthrene, Vat Yellow 1, Pigment Yellow 24	[4]
CAS Number	475-71-8	[4]
Molecular Formula	C <sub>28</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	408.41 g/mol	[3]
Appearance	Very dark red to very dark brown solid/powder	[4]
Melting Point	>300 °C (decomposes)	
Boiling Point	Not applicable	
Solubility	Insoluble in water; slightly soluble in sulfuric acid	[4]
Vapor Pressure	3.56 x 10 <sup>-21</sup> mmHg at 25°C	[4]

## Toxicological Profile

The toxicological data for **Flavanthrene** is limited and, in some areas, conflicting. The majority of comprehensive studies were performed on a commercial formulation rather than the pure compound.

## Acute Toxicity

Studies on a paste formulation of Vat Yellow 4 indicated low acute toxicity via oral and dermal routes.[5][6] No specific LD<sub>50</sub> or LC<sub>50</sub> values for pure **Flavanthrene** are available in the reviewed literature.

Test Type	Species	Route	Result	Citation(s)
Oral LD <sub>50</sub>	Rat	Oral	> 46 g/kg (for a paste formulation)	[5][6]
Dermal LD <sub>50</sub>	Rabbit	Dermal	> 4.6 g/kg (for a paste formulation)	[5][6]
Inhalation LC <sub>50</sub>	-	-	No data available	

## Irritation

**Flavanthrone** is considered a potential skin and eye irritant.[7] GHS classifications from multiple suppliers indicate that it can cause serious eye irritation.[3] One study using a paste formulation on rabbits resulted in minimal, reversible ocular irritation.[5]

## Genotoxicity and Mutagenicity

The mutagenic potential of **Flavanthrone** has produced conflicting results.

- Ames Test: Early reports indicated a positive result in the Ames mutagenicity assay.[5][6] However, subsequent, more extensive studies reported negative results, both with and without metabolic activation.[8]
- Mouse Lymphoma Assay (MLA): A study by Harrington-Brock et al. found **Flavanthrone** to be positive for inducing mutations at the thymidine kinase (tk) locus in mouse lymphoma cells, but only in the presence of metabolic activation (S9).[5][6]

Assay	System	Metabolic Activation	Result	Citation(s)
Ames Test	<i>S. typhimurium</i>	With & Without	Negative	[8]
Mouse Lymphoma Assay	L5178Y/TK+/- cells	With S9	Positive	[5][6]

## Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies Vat Yellow 4 in Group 3: Not classifiable as to its carcinogenicity to humans, citing limited evidence in experimental animals and no data in humans.[9]

This classification is based on a long-term bioassay conducted by the U.S. National Cancer Institute (NCI) on a commercial formulation containing approximately 18.2% Vat Yellow 4, 30.8% sorbitol, and other components.[10]

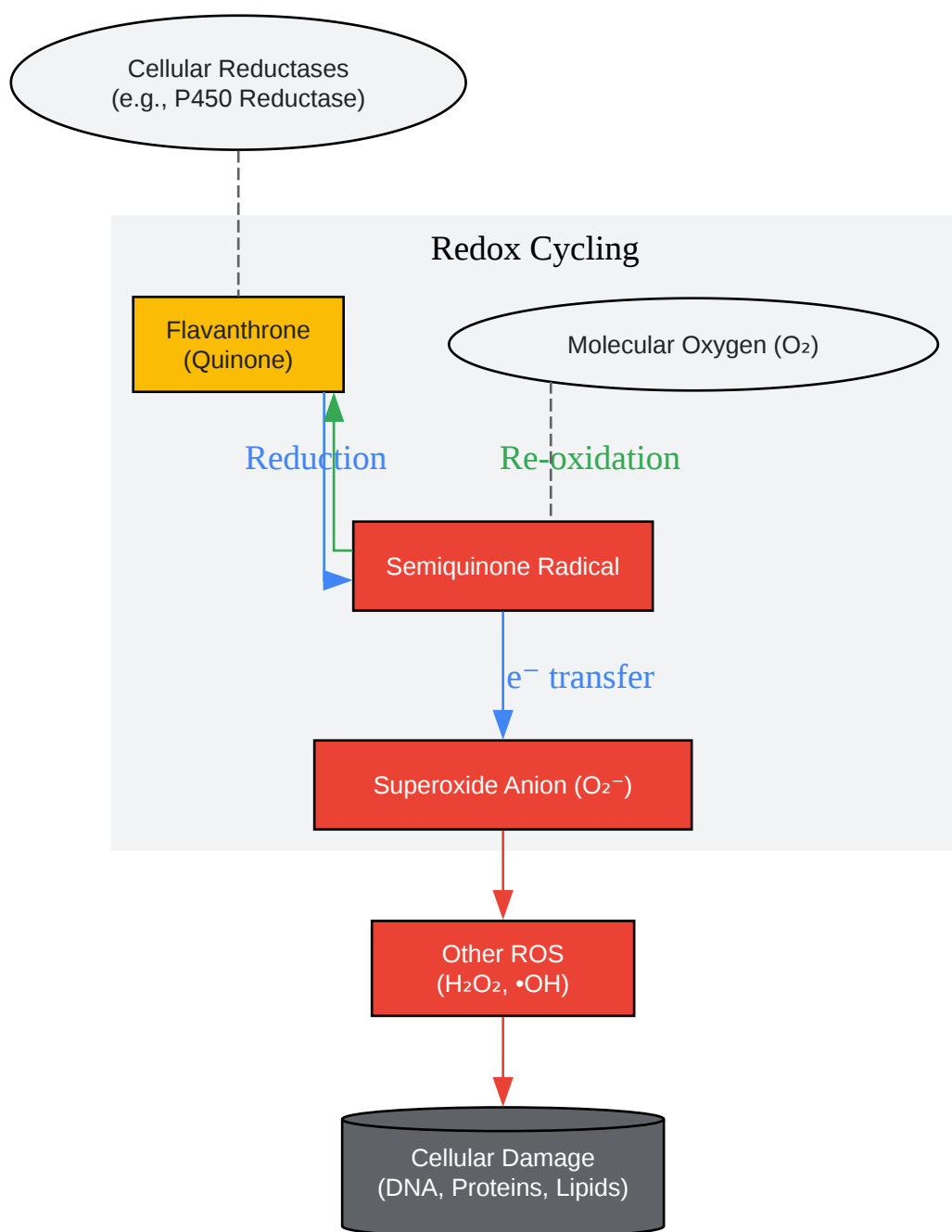
Species	Sex	Dosing Regimen (in diet)	Duration	Result	Citation(s)
Fischer 344 Rat	Male & Female	3,500 ppm or 7,000 ppm	104 weeks	Not carcinogenic	[2]
B6C3F1 Mouse	Female	12,500 ppm or 25,000 ppm	106 weeks	Not carcinogenic	[2]
B6C3F1 Mouse	Male	25,000 ppm or 50,000 ppm	106 weeks	Carcinogenic: Increased incidence of lymphomas at 50,000 ppm (44%)	[2]

## Mechanisms of Toxicity & Signaling Pathways

While specific studies on **Flavanthrone**'s interaction with cellular signaling are scarce, its chemical structure as a polycyclic aromatic quinone (PAQ) provides insight into its likely mechanisms of toxicity. The toxicity of PAQs is often linked to their ability to undergo metabolic activation and induce oxidative stress.[3][4]

## Oxidative Stress and ROS Generation

One primary mechanism of toxicity for PAQs involves the generation of Reactive Oxygen Species (ROS). This can occur through redox cycling, where the quinone is enzymatically reduced to a semiquinone radical, which then transfers an electron to molecular oxygen, creating a superoxide anion. This process can be repeated, leading to a cascade of ROS production.



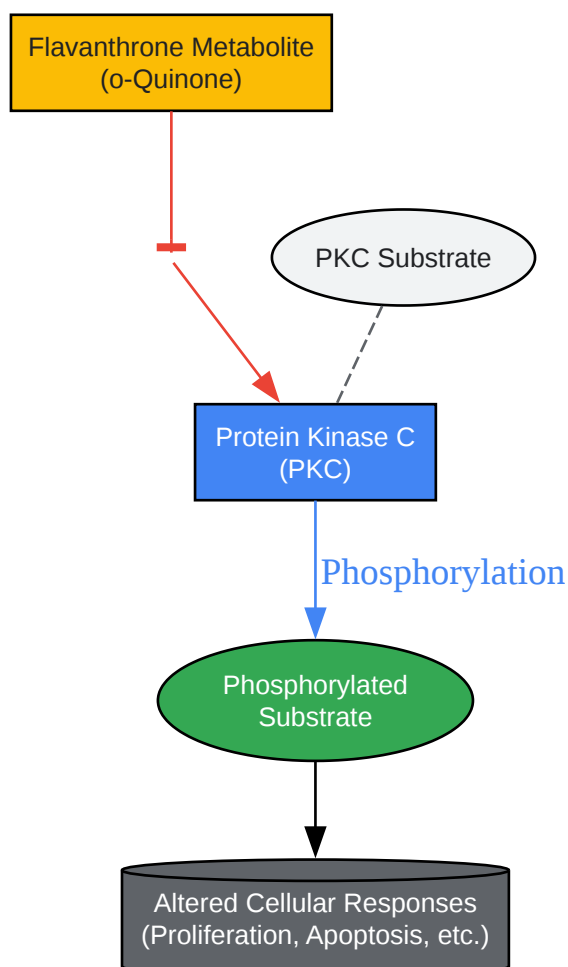
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Fig. 1: Proposed redox cycling of **Flavanthrone** leading to ROS.

This sustained oxidative stress can deplete cellular antioxidants, damage critical biomolecules like DNA, proteins, and lipids, and disrupt normal cellular function, ultimately contributing to genotoxicity and cytotoxicity.[4]

## Interaction with Protein Kinase C (PKC)

Some PAH o-quinones have been found to directly interact with and inhibit the activity of Protein Kinase C (PKC) isoforms.[11] PKC is a family of enzymes crucial for regulating numerous cellular processes, including proliferation, differentiation, and apoptosis. Inhibition of PKC signaling can disrupt these fundamental pathways, potentially contributing to the observed toxic and carcinogenic effects.



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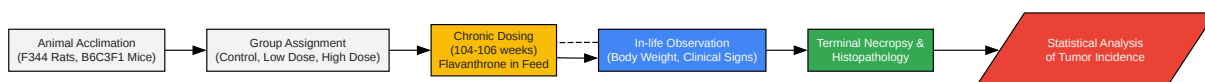
Fig. 2: Inhibition of Protein Kinase C (PKC) signaling pathway.

## Experimental Protocols

Detailed, step-by-step protocols for the specific toxicology studies cited herein are not fully available in the public domain. The following descriptions are based on summaries from the study reports and standard regulatory guidelines (e.g., OECD Test Guidelines).

### NCI Carcinogenicity Bioassay (NCI-CG-TR-134)

- Objective: To assess the carcinogenic potential of a C.I. Vat Yellow 4 formulation when administered in the diet to rats and mice for a long-term period.
- Methodology Summary:
  - Test Animals: Groups of 50 male and 50 female Fischer 344 rats and B6C3F1 mice were used for dosed groups. Control groups consisted of 20 animals of each sex.[2]
  - Test Substance: A commercial formulation containing ~18.2% C.I. Vat Yellow 4 was mixed into the standard animal feed.
  - Dose Administration: The test substance was administered in the diet at two different concentrations for each species/sex group for 104-106 weeks.[2]
  - Observation: Animals were observed throughout the study for clinical signs of toxicity and effects on body weight.[2]
  - Pathology: At the end of the study, all surviving animals were euthanized. A complete necropsy was performed, and tissues were examined histopathologically for evidence of tumors.[2]



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Fig. 3: General workflow for the NCI carcinogenicity bioassay.

## Mouse Lymphoma Assay (Mutagenicity)

- Objective: To evaluate the potential of **Flavanthrone** to induce gene mutations at the thymidine kinase (tk) locus in L5178Y mouse lymphoma cells.
- Methodology Summary (based on Harrington-Brock et al., 1991 and standard protocols):
  - Cell Culture: L5178Y/TK+/- mouse lymphoma cells are cultured. These cells are heterozygous for the tk gene.
  - Metabolic Activation: For certain treatment arms, a rat liver homogenate (S9 fraction) is added to the culture to simulate mammalian metabolism.[\[5\]](#)[\[6\]](#)
  - Exposure: Cells are exposed to various concentrations of **Flavanthrone** for a defined period (typically 3-4 hours).
  - Expression Period: After exposure, the cells are washed and cultured for a period (e.g., 48 hours) to allow any induced mutations in the tk gene to be expressed.
  - Mutant Selection: Cells are plated in a selective medium containing a cytotoxic thymidine analog, such as trifluorothymidine (TFT). Cells with a functional TK enzyme (TK+/-) will incorporate the toxic analog and die. Cells that have mutated to a TK-/- phenotype will survive and form colonies.
  - Data Analysis: The number of mutant colonies is counted and compared to the number of viable cells (plated in non-selective medium) to calculate the mutant frequency.

## Environmental Fate and Safety

Data on the environmental fate and ecotoxicity of **Flavanthrone** is very limited. As a vat dye, its poor water solubility suggests it is likely to partition to sediment and soil if released into the environment.

- Persistence: The complex, stable aromatic structure of anthraquinone dyes suggests they are generally resistant to natural biodegradation.[\[12\]](#)

- Photodegradation: One study demonstrated that **Flavanthrone** can undergo photocatalytic degradation in aqueous solution in the presence of a TiO<sub>2</sub> catalyst and UV or solar irradiation.[13]
- Ecotoxicity: No specific data for acute or chronic toxicity to aquatic organisms such as *Daphnia magna* or algae were found. However, some anthraquinone dyes have been shown to be toxic to microorganisms involved in anaerobic wastewater treatment.[1][11]

## Handling and Safety Precautions

Given the available data, prudent laboratory practices are essential when handling **Flavanthrone**.

- Engineering Controls: Handle in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the powder form, to avoid dust formation and inhalation.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield. The potential for serious eye irritation necessitates robust eye protection.[3]
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[7]
  - Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
- First Aid Measures:
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
  - Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
  - Inhalation: Move to fresh air. If not breathing, give artificial respiration.
  - Ingestion: Rinse mouth with water. Do not induce vomiting. Get medical advice.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[4]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

## Conclusion

**Flavanthrone** is a compound with low acute toxicity but presents specific health hazards that require careful management in a laboratory setting. The primary concerns are its potential to cause serious eye irritation and its mutagenic activity in mammalian cells with metabolic activation. Furthermore, a long-term animal study using a commercial formulation indicated a carcinogenic risk (lymphomas) in male mice at very high doses. The likely toxicological mechanisms involve the generation of oxidative stress through redox cycling and potential disruption of key cellular signaling pathways like PKC. Due to the limited data on its environmental fate, releases to the environment should be avoided. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and mitigate potential health risks.

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